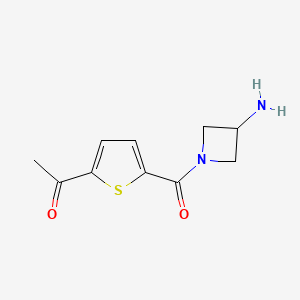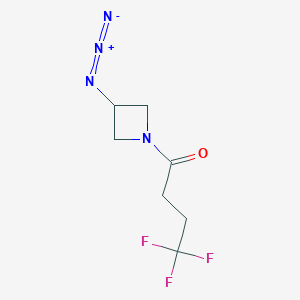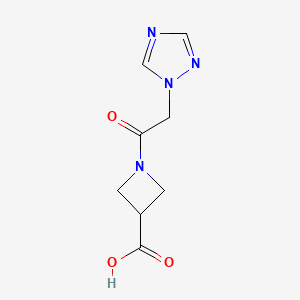![molecular formula C14H15NO2 B1489300 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1539796-22-9](/img/structure/B1489300.png)
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid”, it’s possible that it could be synthesized through a Suzuki–Miyaura coupling reaction . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a potential chemical reaction involving this compound . This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Analysis Techniques
Chemolysis for Structural Analysis : The use of thermochemolysis with tetramethylammonium hydroxide (TMAH) is a notable technique for the structural characterization of humic substances, which might involve compounds similar to 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid. This method facilitates the analysis of carboxylic and hydroxyl groups in organic compounds, providing insights into their structure through methylation, which improves chromatographic separation. This approach offers a low-cost and easily implemented technique for analyzing complex organic materials, potentially including novel carboxylic acids (Río & Hatcher, 2013).
Applications in Drug Synthesis
Biomass-Derived Chemicals for Drug Synthesis : Levulinic acid, a biomass-derived chemical with carbonyl and carboxyl functional groups, exemplifies the potential of carboxylic acids in drug synthesis. Its derivatives are utilized to synthesize various chemicals, showcasing the utility of carboxylic acids in creating cost-effective and cleaner drug synthesis processes. This approach emphasizes the role of carboxylic acids, like 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid, in medicinal chemistry, particularly in cancer treatment and the development of medical materials (Zhang et al., 2021).
Environmental Applications
Herbicide Research and Toxicity : The study of organotin(IV) complexes, including those derived from carboxylic acids like 1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid, highlights their application in antituberculosis activity and offers a window into the environmental impact and management of such compounds. These studies contribute to our understanding of the ecological implications and potential uses of carboxylic acid derivatives in agricultural and environmental settings (Iqbal, Ali, & Shahzadi, 2015).
Advanced Materials and Chemistry
Supramolecular Chemistry : Research on calixpyrrole scaffolds, which bear structural and functional resemblance to carboxylic acid derivatives, underscores the importance of these compounds in the development of supramolecular capsules. These capsules have applications ranging from molecular recognition to the encapsulation of small molecules, demonstrating the versatility of carboxylic acid frameworks in designing novel materials and chemical sensors (Ballester, 2011).
Eigenschaften
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-5-6-12(11(2)8-10)9-15-7-3-4-13(15)14(16)17/h3-8H,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKHSJFRMSNERB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=CC=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dimethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















